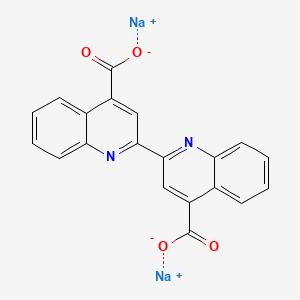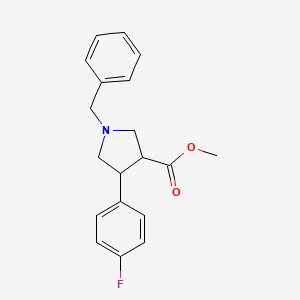![molecular formula C18H21F3N2O6S B12432148 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide group, a sulfanyl linkage, and an ethoxy group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide group.
Attachment of the Propyl Chain: The phthalimide group is then reacted with a propyl halide under basic conditions to attach the propyl chain.
Introduction of the Sulfanyl Linkage: The propyl chain is further reacted with a thiol compound to introduce the sulfanyl linkage.
Formation of the Ethoxy Group: The resulting compound is then reacted with ethyl chloroformate to introduce the ethoxy group.
Final Assembly: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phthalimide group, converting it to a phthalamide or phthalic acid derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can interact with protein active sites, while the sulfanyl linkage may participate in redox reactions. The ethoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxoisoindol-2-yl)propanal
- 3-(1,3-dioxoisoindol-2-yl)propanoic acid
- 3-(1,3-dioxoisoindol-2-yl)propylamine
Uniqueness
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetate salt enhances its stability and solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C18H21F3N2O6S |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-1-ethoxy-1-oxopropan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H20N2O4S.C2HF3O2/c1-2-22-16(21)13(17)10-23-9-5-8-18-14(19)11-6-3-4-7-12(11)15(18)20;3-2(4,5)1(6)7/h3-4,6-7,13H,2,5,8-10,17H2,1H3;(H,6,7) |
InChI Key |
MOCIUEYXCUKHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)[NH3+].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


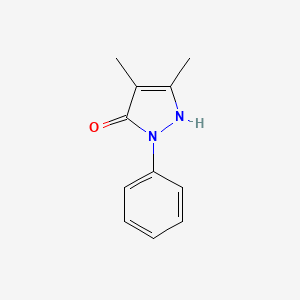
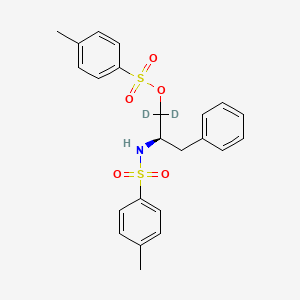
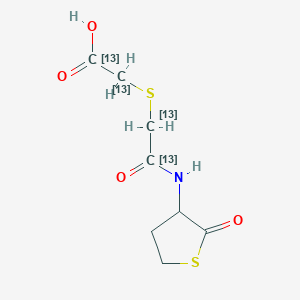





![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
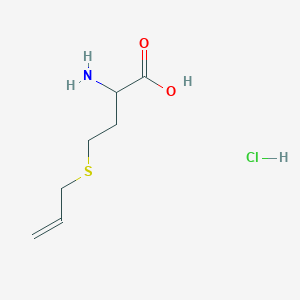
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
